2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide
Description
2-[9-(4-Ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a pyrimido-purine derivative characterized by a bicyclic heteroaromatic core substituted with a 4-ethylphenyl group at position 9, methyl groups at positions 1 and 7, and an acetamide moiety at position 3. The structural complexity of the pyrimido-purine scaffold allows for diverse functionalization, which influences solubility, bioavailability, and target binding. Synthetically, such compounds are often derived via condensation reactions involving aminopyrimidine precursors and aromatic aldehydes, followed by functional group modifications (e.g., esterification or amidation).
Properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-4-13-5-7-14(8-6-13)24-9-12(2)10-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)11-15(21)27/h5-8,12H,4,9-11H2,1-3H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJZYNVARYVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with guanidine to form an intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrimido[1,2-g]purine core. The final step involves the acylation of the core with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications , particularly in the development of new drugs targeting various diseases. Its structural similarity to nucleobases suggests it may interact with nucleic acids or enzymes involved in DNA/RNA synthesis.
Case Study: Antiviral Activity
Research has indicated that derivatives of pyrimidine and purine compounds exhibit antiviral properties. Studies are ongoing to evaluate the efficacy of this compound against viral infections by assessing its ability to inhibit viral replication pathways.
Anticancer Research
The compound's ability to modulate enzyme activity positions it as a candidate for anticancer drug development . Its interaction with specific enzymes involved in cancer cell proliferation could lead to the development of novel anticancer agents.
Case Study: Enzyme Inhibition
In vitro studies have shown that similar compounds can inhibit key enzymes such as thymidylate synthase and dihydrofolate reductase—both critical in cancer metabolism. Further research is needed to determine the specific mechanisms through which this compound exerts its effects.
Biochemical Research
In biochemical studies, this compound can serve as a probe for investigating enzyme-substrate interactions. Its unique structure allows researchers to explore how modifications influence biological activity.
Case Study: Receptor Binding Studies
Studies utilizing radiolabeled derivatives have demonstrated the compound's ability to bind selectively to certain receptors involved in cell signaling pathways. Understanding these interactions can provide insights into drug design.
Chemical Reactions and Mechanisms
The compound undergoes a variety of chemical reactions that are crucial for its application in research:
- Oxidation : Can be oxidized to form corresponding oxidized products.
- Reduction : It can be reduced using agents like sodium borohydride.
- Substitution : Nucleophilic substitution reactions allow for the introduction of new functional groups.
Potential Industrial Applications
Beyond medicinal use, this compound may find applications in the development of new materials or as intermediates in pharmaceutical synthesis. Its complex structure can be leveraged to create specialized compounds with tailored properties for industrial use.
Mechanism of Action
The mechanism of action of 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster into groups with analogous bioactivity profiles and protein target interactions. For instance:
- Acetamide derivatives : Likely exhibit stronger hydrogen-bonding interactions with enzymes like kinases or proteases, enhancing inhibitory potency.
- Ethyl ester analogues : May demonstrate better cell permeability but lower target specificity due to reduced polarity.
While direct bioactivity data for the target compound is unavailable, ’s analysis of 37 compounds suggests that its structural features (e.g., 4-ethylphenyl, acetamide) align with molecules showing activity against cancer cell lines (NCI-60) or inflammatory targets.
Table 2: Inferred Bioactivity Trends
Pharmacokinetic Considerations
The acetamide group in the target compound may confer better aqueous solubility compared to ester derivatives, though this could compromise blood-brain barrier penetration. In contrast, ethoxyphenyl-substituted analogues (e.g., ) might exhibit longer half-lives due to reduced oxidative metabolism of the ethoxy group.
Biological Activity
The compound 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide , also referred to as a pyrimidine-purine hybrid compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structural arrangement combining both purine and pyrimidine moieties. This structural diversity is believed to facilitate multiple interactions with biological targets. The molecular formula is with a molecular weight of approximately 447.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting signaling pathways that regulate various physiological processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Several derivatives have shown cytotoxic effects against cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range. These studies suggest that the compound can induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity:
- In vitro Studies : Tests against various bacterial strains have shown effectiveness comparable to standard antibiotics. For example, compounds derived from this structure have exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, which may be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
